5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid
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Overview
Description
5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Core: The initial step involves the formation of the benzoic acid core through a Friedel-Crafts acylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through an etherification reaction, typically using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-[(Dimethylamino)carbonyl]benzoic acid and 2-[(Phenylmethyl)oxy]benzoic acid share structural similarities.
Aromatic Amines: Compounds like aniline and N,N-dimethylaniline have similar functional groups.
Uniqueness
5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(dimethylcarbamoyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)13-8-9-15(14(10-13)17(20)21)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
IVALNPQJGCCPHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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